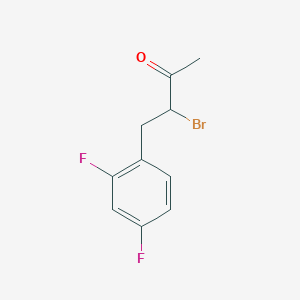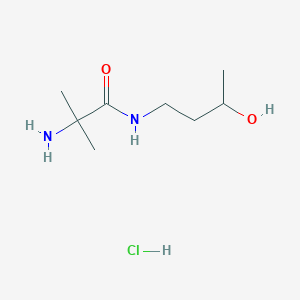![molecular formula C14H14ClNO2 B1527583 [3-Chloro-6-(1-phenylethoxy)pyridin-2-yl]methanol CAS No. 1293161-21-3](/img/structure/B1527583.png)
[3-Chloro-6-(1-phenylethoxy)pyridin-2-yl]methanol
Vue d'ensemble
Description
[3-Chloro-6-(1-phenylethoxy)pyridin-2-yl]methanol: is a chemical compound with the molecular formula C({14})H({14})ClNO(_{2}) It is characterized by a pyridine ring substituted with a chloro group at the 3-position, a phenylethoxy group at the 6-position, and a methanol group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-Chloro-6-(1-phenylethoxy)pyridin-2-yl]methanol typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material Preparation: The synthesis begins with the preparation of 3-chloro-2-pyridinemethanol.
Etherification: The 3-chloro-2-pyridinemethanol undergoes etherification with 1-phenylethanol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K({3})) to introduce the phenylethoxy group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: [3-Chloro-6-(1-phenylethoxy)pyridin-2-yl]methanol can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO({3})).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH({4})).
Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOCH(_{3})).
Common Reagents and Conditions
Oxidation: KMnO(_{4}) in acidic or neutral medium.
Reduction: NaBH(_{4}) in methanol or ethanol.
Substitution: NaOCH(_{3}) in methanol.
Major Products
Oxidation: Formation of corresponding pyridine carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [3-Chloro-6-(1-phenylethoxy)pyridin-2-yl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules. It may also serve as a starting point for the development of new pharmaceuticals.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it a versatile building block for various applications.
Mécanisme D'action
The mechanism by which [3-Chloro-6-(1-phenylethoxy)pyridin-2-yl]methanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenylethoxy group can enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets. The chloro group can participate in hydrogen bonding and other non-covalent interactions, influencing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
[3-Chloro-2-pyridinemethanol]: Lacks the phenylethoxy group, resulting in different reactivity and applications.
[6-(1-Phenylethoxy)pyridin-2-yl]methanol: Lacks the chloro group, affecting its chemical behavior and biological activity.
[3-Chloro-6-methoxypyridin-2-yl]methanol: Contains a methoxy group instead of a phenylethoxy group, leading to variations in physical and chemical properties.
Uniqueness
[3-Chloro-6-(1-phenylethoxy)pyridin-2-yl]methanol is unique due to the combination of the chloro, phenylethoxy, and methanol groups on the pyridine ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
[3-chloro-6-(1-phenylethoxy)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-10(11-5-3-2-4-6-11)18-14-8-7-12(15)13(9-17)16-14/h2-8,10,17H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMMACKULPYSLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=NC(=C(C=C2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1527503.png)



![[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride](/img/structure/B1527512.png)

![tert-butyl N-[1-(aminomethyl)cyclobutyl]carbamate](/img/structure/B1527514.png)

![Azepan-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1527516.png)




